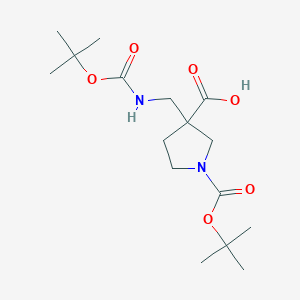![molecular formula C6H4ClN3S B3390713 6-Chlorothiazolo[5,4-c]pyridin-2-amine CAS No. 1206250-50-1](/img/structure/B3390713.png)
6-Chlorothiazolo[5,4-c]pyridin-2-amine
Descripción general
Descripción
6-Chlorothiazolo[5,4-c]pyridin-2-amine is a chemical compound with the molecular formula C6H4ClN3S . It has a molecular weight of 185.63 . The IUPAC name for this compound is 6-chloro-3H-3lambda3-thiazolo[5,4-c]pyridin-2-amine .
Molecular Structure Analysis
The molecular structure of this compound is defined by its InChI code: 1S/C6H5ClN3S/c7-5-1-3-4(2-9-5)11-6(8)10-3/h1-2,11H,(H2,8,10) . This code provides a unique identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 185.63 . Unfortunately, specific details such as density, boiling point, melting point, and flash point are not available in the retrieved data .Aplicaciones Científicas De Investigación
6-Chlorothiazolo[5,4-c]pyridin-2-amine has potential applications in various scientific research fields. It has been studied as a potential inhibitor of protein kinase CK2, which is involved in the regulation of various cellular processes, including cell proliferation and differentiation. This compound has also been studied as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. Moreover, it has been studied as a potential therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease, due to its ability to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine in the brain.
Mecanismo De Acción
The mechanism of action of 6-Chlorothiazolo[5,4-c]pyridin-2-amine is complex and involves multiple pathways. It has been shown to inhibit the activity of protein kinase CK2 by binding to its ATP-binding site, which prevents the phosphorylation of its target proteins. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase cascade, which leads to the cleavage of various cellular proteins and ultimately cell death. Moreover, it has been shown to inhibit the activity of acetylcholinesterase by binding to its active site, which prevents the degradation of acetylcholine in the brain.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro and in vivo. Moreover, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, which may have potential therapeutic applications in various diseases, such as arthritis and cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 6-Chlorothiazolo[5,4-c]pyridin-2-amine in lab experiments is its specificity and potency in inhibiting the activity of protein kinase CK2. Moreover, it has been shown to have low toxicity and high stability, which makes it suitable for in vitro and in vivo studies. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and pharmacokinetics in vivo. Additionally, its mechanism of action is complex and involves multiple pathways, which may complicate its interpretation in lab experiments.
Direcciones Futuras
There are several future directions for the research on 6-Chlorothiazolo[5,4-c]pyridin-2-amine. One of the potential directions is to investigate its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease, by conducting more in-depth studies on its mechanism of action and efficacy in animal models. Another potential direction is to investigate its potential as a therapeutic agent for cancer by conducting more studies on its efficacy in various cancer cell lines and animal models. Moreover, there is a need to investigate its potential as a therapeutic agent for other diseases, such as arthritis and cardiovascular diseases, by conducting more studies on its anti-inflammatory and antioxidant properties. Finally, there is a need to optimize its synthesis method and improve its solubility and bioavailability for potential clinical applications.
Conclusion
This compound is a chemical compound that has potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to investigate its potential as a therapeutic agent for various diseases and optimize its synthesis method for potential clinical applications.
Propiedades
IUPAC Name |
6-chloro-[1,3]thiazolo[5,4-c]pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3S/c7-5-1-3-4(2-9-5)11-6(8)10-3/h1-2H,(H2,8,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHJCOCMAQFZRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=C1Cl)SC(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1206250-50-1 | |
| Record name | 6-chloro-[1,3]thiazolo[5,4-c]pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2H,3H,6H,7H,8H-[1,4]Dioxino[2,3-F]indole](/img/structure/B3390649.png)











![1h-Pyrazolo[3,4-d]pyrimidine,4,6-dichloro-3-(1-methylethyl)-](/img/structure/B3390736.png)